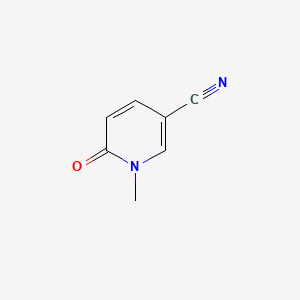
双(二苯基膦)甲烷
描述
Bis(diphenylphosphino)methane, also known as methylenebis(diphenylphosphine), is an organophosphorus compound with the chemical formula CH₂(PPh₂)₂. This compound is a white crystalline powder and is widely used in inorganic and organometallic chemistry as a ligand. It is particularly known for its ability to form chelating complexes with metals, which makes it valuable in various chemical reactions and industrial applications .
科学研究应用
Bis(diphenylphosphino)methane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination compounds and metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of bis(diphenylphosphino)methane complexes, particularly in drug delivery and imaging.
作用机制
Target of Action
Bis(diphenylphosphino)methane (DPPM) is an organophosphorus compound that primarily targets metals . It acts as a chelating ligand, meaning it can bond to metals with two phosphorus donor atoms .
Mode of Action
DPPM interacts with its targets by forming a four-membered ring with the constituents MP2C . This interaction promotes the formation of bimetallic complexes that feature five-membered M2P2C rings . The natural bite angle of DPPM is 73° .
Biochemical Pathways
The biochemical pathways affected by DPPM are primarily related to the formation of bimetallic complexes . The formation of these complexes can have downstream effects on various biochemical processes, particularly those involving metal ions.
Pharmacokinetics
It is known that dppm is a white, crystalline powder that is insoluble in water
Result of Action
The primary result of DPPM’s action is the formation of bimetallic complexes . These complexes can have various molecular and cellular effects, depending on the specific metals involved and the environmental context.
Action Environment
The action, efficacy, and stability of DPPM can be influenced by various environmental factors. For example, its ability to form complexes may be affected by the presence and concentration of specific metal ions. Additionally, as DPPM is air sensitive , its stability and reactivity may be influenced by exposure to air.
准备方法
Bis(diphenylphosphino)methane can be synthesized through several methods. One common synthetic route involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
In industrial settings, the production of bis(diphenylphosphino)methane may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Bis(diphenylphosphino)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The ligand can be oxidized to form the corresponding oxides and sulfides, such as CH₂[P(E)Ph₂]₂ (E = O, S).
Reduction: The methylene group in bis(diphenylphosphino)methane is mildly acidic and can be deprotonated to form diphosphinomethanide derivatives.
Substitution: The compound can participate in substitution reactions to form various coordination complexes with metals.
Common reagents used in these reactions include oxidizing agents like oxygen or sulfur, and bases for deprotonation. The major products formed from these reactions are typically metal complexes, which are valuable in catalysis and other applications.
相似化合物的比较
Bis(diphenylphosphino)methane can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane (dppe): This compound has a similar structure but with an ethylene bridge instead of a methylene bridge. It forms different coordination complexes and has distinct reactivity.
Bis(ditertiaryphosphino)thioethers: These compounds have a sulfur atom replacing the methylene backbone, which alters their stability and electronic properties.
1,1-Bis(diphenylphosphino)ethane (dppm): This compound is similar but has different substituents on the phosphorus atoms, leading to variations in its coordination chemistry and applications.
Bis(diphenylphosphino)methane is unique due to its specific bite angle and the stability of its metal complexes, making it particularly valuable in catalysis and coordination chemistry.
属性
IUPAC Name |
diphenylphosphanylmethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDBGRZEKYHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174766 | |
| Record name | Methylenebis(diphenylphosphine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Methylenebis(diphenylphosphine) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15600 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2071-20-7 | |
| Record name | Bis(diphenylphosphino)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2071-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(diphenylphosphino)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002071207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(diphenylphosphino)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylenebis(diphenylphosphine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenebis[diphenylphosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-BIS(DIPHENYLPHOSPHINO)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5O2HZR38V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















